molecular formula C18H17N3O4 B11535052 Ethyl 2'-amino-3'-cyano-5,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Ethyl 2'-amino-3'-cyano-5,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Cat. No.: B11535052
M. Wt: 339.3 g/mol
InChI Key: XAJFCIBNLQNBGC-UHFFFAOYSA-N
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Description

Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves a multi-component reaction. One common method involves the reaction of 5-R-isatins (where R can be H or CH3), malononitrile, monothiomalonamide, and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired spiro compound .

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, DMSO, and various alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate fully .

Comparison with Similar Compounds

Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate can be compared with other spiro compounds, such as:

The uniqueness of Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C18H17N3O4/c1-4-24-16(22)14-10(3)25-15(20)12(8-19)18(14)11-7-9(2)5-6-13(11)21-17(18)23/h5-7H,4,20H2,1-3H3,(H,21,23)

InChI Key

XAJFCIBNLQNBGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)C)NC2=O)C#N)N)C

Origin of Product

United States

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